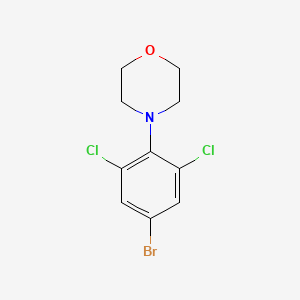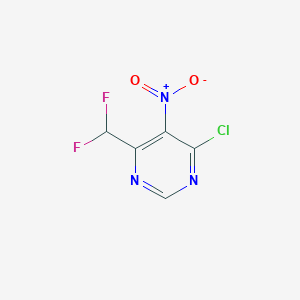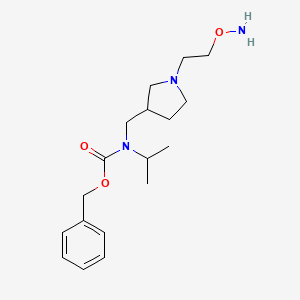
2-(Furan-3-yl)-1-isopropylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-3-yl)-1-isopropylpiperidine is a heterocyclic organic compound that features a furan ring attached to a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1-isopropylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-furylmethylamine with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired product through nucleophilic substitution followed by cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as alkylation, cyclization, and purification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Furan-3-yl)-1-isopropylpiperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)-1-isopropylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Furan-3-yl)-1-isopropylpiperidine involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(Furan-2-yl)-1-isopropylpiperidine
- 2-(Furan-3-yl)-1-methylpiperidine
- 2-(Furan-3-yl)-1-ethylpiperidine
Comparison: Compared to its analogs, 2-(Furan-3-yl)-1-isopropylpiperidine exhibits unique properties due to the specific positioning of the isopropyl group. This can influence its reactivity, binding affinity, and overall biological activity. The presence of the furan ring also imparts distinct electronic and steric effects, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-(furan-3-yl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-7-4-3-5-12(13)11-6-8-14-9-11/h6,8-10,12H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
WQUDPBGCJQZTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCCC1C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
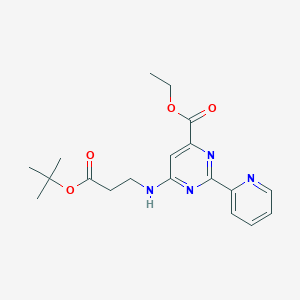

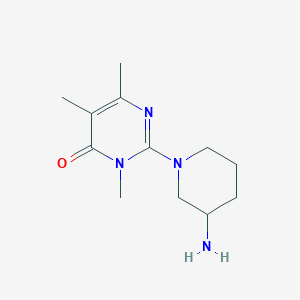

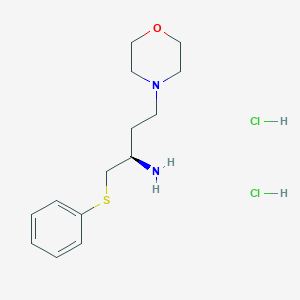
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
